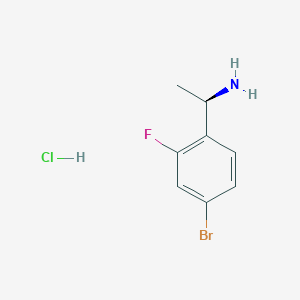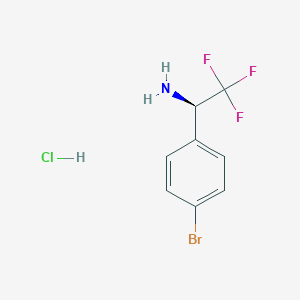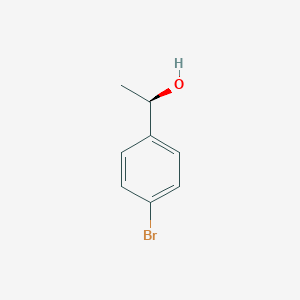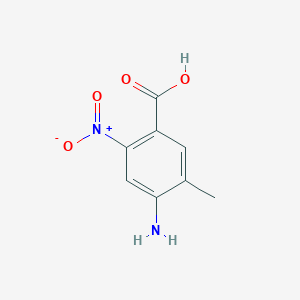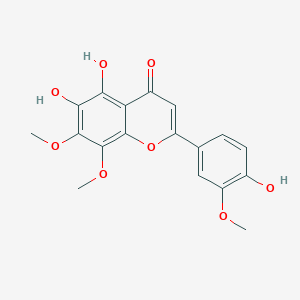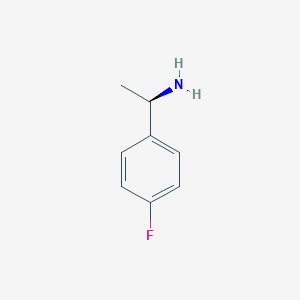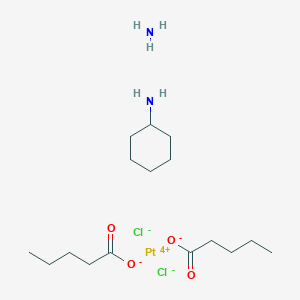
Acddp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acddp (2-amino-3-carboxy-1,4-naphthoquinone) is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been found to possess various biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.
Mecanismo De Acción
The mechanism of action of Acddp is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. Acddp has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Efectos Bioquímicos Y Fisiológicos
Acddp has been found to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and the suppression of tumor growth. The compound has also been shown to induce the production of cytokines and chemokines, which play a crucial role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Acddp in lab experiments is its ability to induce DNA damage and apoptosis in cancer cells. This makes it a valuable tool for investigating the mechanisms of action of cancer drugs and developing new cancer therapies. However, one of the limitations of using Acddp is its potential toxicity, which can limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the research on Acddp. One of the areas of interest is the development of new cancer therapies based on the compound. Another direction is the investigation of the molecular mechanisms of action of Acddp and its potential applications in other biological processes. Additionally, the development of new synthesis methods for Acddp and its analogs could lead to the discovery of new compounds with improved biological activity.
Conclusion:
Acddp is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been found to possess various biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. The synthesis method of Acddp is well-established, and the compound has been used in various studies to investigate the mechanisms of action of different biological processes. While there are some limitations to its use, Acddp has the potential to lead to the development of new cancer therapies and the discovery of new compounds with improved biological activity.
Métodos De Síntesis
Acddp can be synthesized by the reaction of 2-amino-3-chloro-1,4-naphthoquinone with sodium cyanide in the presence of a catalyst. The resulting compound is then hydrolyzed to yield Acddp. The synthesis of Acddp is a well-established method and has been reported in various scientific publications.
Aplicaciones Científicas De Investigación
Acddp has been extensively studied for its potential applications in scientific research. The compound has been found to possess various biological activities, including antitumor, antiviral, and antibacterial properties. Acddp has been used in various studies to investigate the mechanisms of action of different biological processes, including DNA damage and repair, oxidative stress, and apoptosis.
Propiedades
Número CAS |
129580-64-9 |
|---|---|
Nombre del producto |
Acddp |
Fórmula molecular |
C16H34Cl2N2O4Pt |
Peso molecular |
584.4 g/mol |
Nombre IUPAC |
azane;cyclohexanamine;pentanoate;platinum(4+);dichloride |
InChI |
InChI=1S/C6H13N.2C5H10O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2-3-4-5(6)7;;;;/h6H,1-5,7H2;2*2-4H2,1H3,(H,6,7);2*1H;1H3;/q;;;;;;+4/p-4 |
Clave InChI |
VTOVJWCDWALFGL-UHFFFAOYSA-J |
SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |
SMILES canónico |
CCCCC(=O)[O-].CCCCC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |
Sinónimos |
azane, cyclohexanamine, pentanoate, platinum(+4) cation, dichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



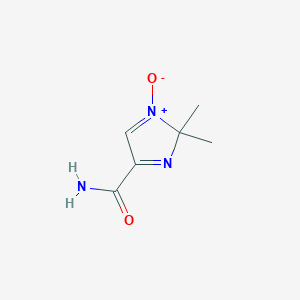
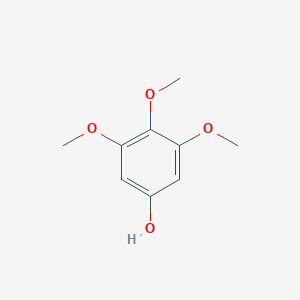
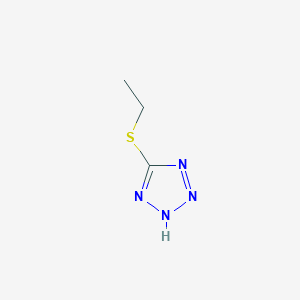
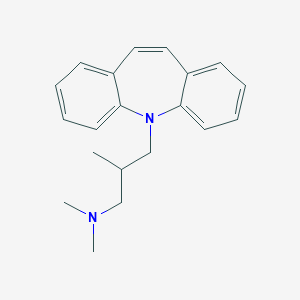
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)
